REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([NH:13]C(=O)C)[CH2:7]2)([O-:3])=[O:2].[ClH:17]>>[ClH:17].[NH2:13][CH:8]1[CH2:7][C:6]2[C:10](=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[CH2:9]1 |f:2.3|
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2CC(CC2=CC1)NC(C)=O
|
Name
|
|
Quantity
|
500 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture is heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 24 h
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Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
|
ADDITION
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Details
|
Methanol (100 mL) is added to the residue
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Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Toluene (100 mL) is added
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Type
|
CONCENTRATION
|
Details
|
the mixture is again concentrated
|
Type
|
TEMPERATURE
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Details
|
A solution of the residue in methanol (100 mL) is warmed
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Type
|
ADDITION
|
Details
|
diethyl ether (500 mL) is added
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Type
|
FILTRATION
|
Details
|
The solid is collected by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1CC2=CC=C(C=C2C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |